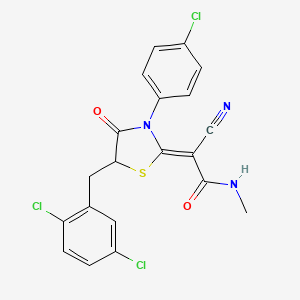

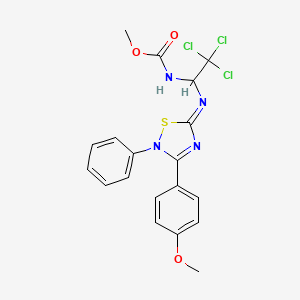

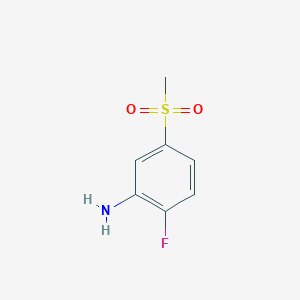

![molecular formula C24H24FN5O2S B2494575 N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1114613-92-1](/img/structure/B2494575.png)

N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-cyclohexyl derivatives, including compounds with similar structural frameworks, involves aminolysis of activated thioacetic acids and alkylation of potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides. These processes are meticulously designed to yield novel compounds with enhanced biological activities. The synthesized compounds are structurally characterized using NMR, LC-MS, and EI-MS analyses (Berest et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of such compounds is critical, involving sophisticated techniques like (1)H and (13)C NMR spectroscopy, which provide insights into the atomic and electronic structure of the molecule. This analytical approach confirms the unique configuration of the synthesized compounds and their potential functional implications (Berest et al., 2011).

Chemical Reactions and Properties

The chemical reactions center on the compound's ability to undergo further functionalization and participate in various biological pathways. The reactivity of such compounds under different conditions can lead to the discovery of novel biological activities and potential therapeutic agents. The synthesized compounds have shown to exhibit significant in vitro anticancer and antibacterial activities, indicating their chemical reactivity towards biological targets (Berest et al., 2011).

Scientific Research Applications

Anticancer and Antibacterial Activities

N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide and its derivatives have shown promising results in anticancer and antibacterial applications. A study by Berest et al. (2011) revealed that these compounds, particularly compound 4.10, demonstrated significant anticancer activity, selectively influencing non-small cell lung and CNS cancer cell lines. The study also highlighted their in vitro antibacterial activity and Photobacterium leiognathi Sh1 bioluminescence inhibition (Berest et al., 2011).

H1-Antihistaminic Activity

Alagarsamy et al. (2007) synthesized a series of 1-substituted-4-cyclohexyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated their H1-antihistaminic activity in vivo on guinea pigs. The compounds showed significant protection from histamine-induced bronchospasm. One compound, in particular, exhibited higher potency and less sedation compared to the standard chlorpheniramine maleate, suggesting its potential as a new class of H1-antihistamines (Alagarsamy et al., 2007).

Inotropic Activity

Several studies have focused on the synthesis of this compound derivatives for evaluating their inotropic activity. Li et al. (2008) and Zhang et al. (2008) synthesized various derivatives and evaluated their positive inotropic activity by measuring left atrium stroke volume on isolated rabbit heart preparations. Some compounds showed promising activity, suggesting potential applications in developing positive inotropic agents (Li et al., 2008); (Zhang et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their antiviral and antimicrobial activities .

Mode of Action

It’s worth noting that similar compounds have shown promising antiviral activity . The greatest antiviral activity among the [1,2,4]triazolo[4,3-a]quinoxalines compounds was found for a compound which showed reduction of the number of the plaques by 25% at 20 mg/ml .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have exhibited cytotoxicity at concentration 160 μg/ml .

properties

IUPAC Name |

N-cyclohexyl-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2S/c25-17-12-10-16(11-13-17)14-29-22(32)19-8-4-5-9-20(19)30-23(29)27-28-24(30)33-15-21(31)26-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-15H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNSCZZVTYWUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

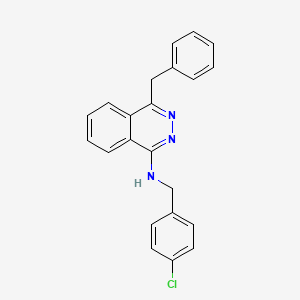

![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)

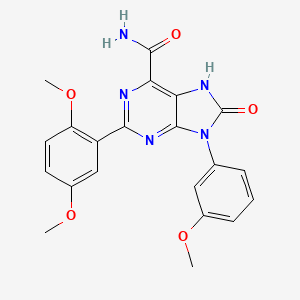

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)

![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)

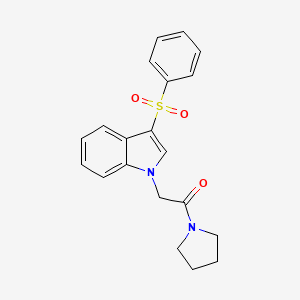

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)